molecular formula C10H13ClN2O3 B2728129 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1266693-66-6

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

Cat. No.: B2728129
CAS No.: 1266693-66-6
M. Wt: 244.68
InChI Key: DXPAOUXKEBVMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxane ring, which is known for its presence in several biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, which can enhance nerve signal transmission. The downstream effects of this action include improved cognitive function, which is why compounds with this mechanism of action are often studied for their potential in treating neurodegenerative diseases like Alzheimer’s .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine in the nervous system . This can lead to enhanced nerve signal transmission and improved cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its interaction with its target enzymes . Additionally, individual factors such as age, health status, and genetic factors can influence how a person responds to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in research .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8;/h1-2,5H,3-4,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAOUXKEBVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.